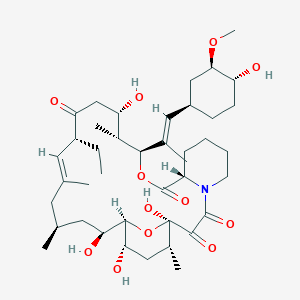
4-吡咯烷-2-基吡啶
描述
4-Pyrrolidin-2-ylpyridine is an organic compound with the molecular formula C9H12N2. It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring. This compound is a white solid and is known for its applications in various fields, including medicinal chemistry and organic synthesis .
科学研究应用
4-Pyrrolidin-2-ylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials
作用机制
Target of Action
It is known that pyrrolidine derivatives, which include 4-pyrrolidin-2-ylpyridine, have been associated with a variety of bioactive molecules with target selectivity .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
生化分析
Biochemical Properties
4-Pyrrolidin-2-ylpyridine plays a significant role in various biochemical reactions. It acts as a base catalyst, facilitating reactions by donating electron pairs to electrophilic centers. This compound interacts with enzymes such as fructose 5-dehydrogenase, where it inhibits the enzyme’s activity by binding to its active site . Additionally, 4-Pyrrolidin-2-ylpyridine can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
4-Pyrrolidin-2-ylpyridine has notable effects on cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, 4-Pyrrolidin-2-ylpyridine can impact cell function by affecting the stability and activity of various proteins within the cell .
Molecular Mechanism
The mechanism of action of 4-Pyrrolidin-2-ylpyridine involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, inhibiting or activating their function. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . The binding interactions of 4-Pyrrolidin-2-ylpyridine with biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Pyrrolidin-2-ylpyridine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that 4-Pyrrolidin-2-ylpyridine can have sustained effects on cellular function, including alterations in gene expression and protein activity . Its stability may decrease over time, leading to reduced efficacy in prolonged experiments .
Dosage Effects in Animal Models
The effects of 4-Pyrrolidin-2-ylpyridine vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, 4-Pyrrolidin-2-ylpyridine may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
4-Pyrrolidin-2-ylpyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can also affect metabolic flux by altering the levels of key metabolites within the cell . The interactions of 4-Pyrrolidin-2-ylpyridine with cofactors and other enzymes play a crucial role in its metabolic effects .
Transport and Distribution
Within cells and tissues, 4-Pyrrolidin-2-ylpyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of 4-Pyrrolidin-2-ylpyridine within specific cellular compartments are influenced by its interactions with these transporters and proteins .
Subcellular Localization
The subcellular localization of 4-Pyrrolidin-2-ylpyridine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of 4-Pyrrolidin-2-ylpyridine within the cell can affect its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-2-ylpyridine typically involves the cyclization of appropriate precursors. One classical method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method involves the reaction of pyridine derivatives with pyrrolidine under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of 4-Pyrrolidin-2-ylpyridine may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
化学反应分析
Types of Reactions: 4-Pyrrolidin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines .
相似化合物的比较
- 2-Pyrrolidin-2-ylpyridine
- 4-Morpholinopyridine
- 4-Pyridinethioamide
Comparison: 4-Pyrrolidin-2-ylpyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and selectivity in various chemical reactions and biological assays .
属性
IUPAC Name |
4-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNPIOGJLCICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378004, DTXSID901305418 | |
| Record name | 4-pyrrolidin-2-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130343-15-6, 128562-25-4 | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130343-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-pyrrolidin-2-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)
![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)


![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B120393.png)






